利奥西呱特

概述

描述

利奥西呱特,商品名为 Adempas,是由拜耳公司开发的一种药物。 它是一种可溶性鸟苷酸环化酶 (sGC) 激动剂,用于治疗两种类型的肺动脉高压:慢性血栓栓塞性肺动脉高压和肺动脉高压 。 利奥西呱特是 sGC 激动剂类药物中的首个药物,已显示出在改善运动能力和减轻与这些疾病相关的症状方面的疗效 .

科学研究应用

利奥西呱特具有广泛的科学研究应用:

化学: 研究利奥西呱特的独特化学性质和反应。

生物学: 研究其对细胞通路和分子靶点的影响。

作用机制

利奥西呱特刺激可溶性鸟苷酸环化酶 (sGC),它是一种存在于心肺系统中的酶,也是一氧化氮 (NO) 的受体。当 NO 与 sGC 结合时,该酶催化环状鸟苷一磷酸 (cGMP) 的合成,cGMP 是一种信号分子。 利奥西呱特通过直接刺激 sGC 并增强其对 NO 的敏感性发挥作用,导致肺动脉血管扩张和血压降低 .

类似化合物:

利奥西呱特的独特性: 利奥西呱特的双重作用机制是独特的,它既直接作用于 sGC,又增强其对 NO 的敏感性。 这种双重机制使其区别于西地那非和他达拉非等 PDE5 抑制剂,后者仅抑制 cGMP 的分解 .

生化分析

Biochemical Properties

Riociguat targets the nitric oxide (NO)–sGC–cyclic guanosine monophosphate pathway with a dual mode of action: directly by stimulating sGC, and indirectly by increasing the sensitivity of sGC to NO . This interaction with sGC, an enzyme in the cardiopulmonary system and the receptor for NO, is crucial for its function .

Cellular Effects

Riociguat has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The pharmacodynamic effects of Riociguat reflect the action of a vasodilatory agent .

Molecular Mechanism

Riociguat exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .

Temporal Effects in Laboratory Settings

Riociguat shows pronounced interindividual (60%) and low intraindividual (30%) variability in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) . The half-life of Riociguat is approximately 12 hours in patients and approximately 7 hours in healthy individuals .

Metabolic Pathways

Riociguat and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) . Dose adjustment should be performed with particular care in patients with moderate hepatic impairment or mild to severe renal impairment .

Transport and Distribution

Riociguat is rapidly absorbed and displays almost complete bioavailability (94.3%) . It can be taken with or without food and as crushed or whole tablets .

准备方法

合成路线和反应条件: 利奥西呱特的合成涉及多个关键步骤:

2-氨基丙二腈的 N-甲基化: 此步骤产生 N-甲基-2-氨基丙二腈。

酰胺化反应: N-甲基-2-氨基丙二腈与氯甲酸甲酯或溴甲酸甲酯进行酰胺化反应,产生 N-甲基-N-甲酰甲酯-2-氨基丙二腈。

工业生产方法: 利奥西呱特的工业生产涉及制备具有良好吸收和高生物利用度的口服制剂。该过程包括混合油相、乳化剂和助乳化剂,然后在高压下均质以获得乳液。 然后将该乳液吸附到吸附剂上,使用流化床喷雾干燥设备干燥,包衣,并制成胶囊或片剂 .

化学反应分析

反应类型: 利奥西呱特经历各种化学反应,包括:

氧化: 利奥西呱特可以被氧化形成其代谢产物。

还原: 还原反应可以改变利奥西呱特中的官能团。

取代: 取代反应可以在利奥西呱特分子上的特定位置发生。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应的条件通常涉及使用催化剂和特定的溶剂。

形成的主要产物: 这些反应形成的主要产物包括利奥西呱特的各种代谢产物,如 N-脱甲基利奥西呱特(活性)和葡萄糖醛酸(非活性) .

相似化合物的比较

Sildenafil: Another medication used to treat pulmonary arterial hypertension.

Tadalafil: Similar to Sildenafil, it is a PDE5 inhibitor used for pulmonary arterial hypertension.

Uniqueness of Riociguat: Riociguat is unique in its dual mode of action, acting both directly on sGC and enhancing its sensitivity to NO. This dual mechanism distinguishes it from PDE5 inhibitors like Sildenafil and Tadalafil, which only inhibit the breakdown of cGMP .

属性

IUPAC Name |

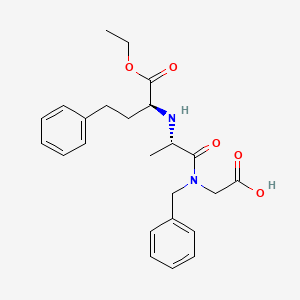

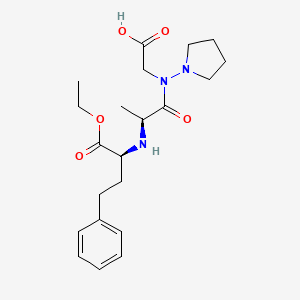

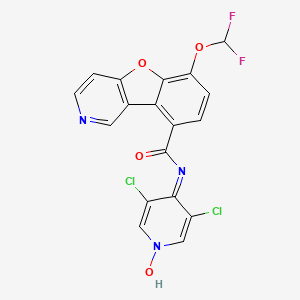

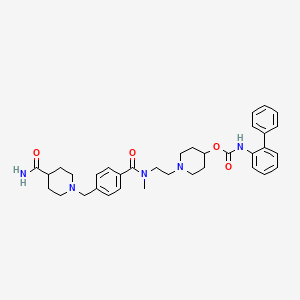

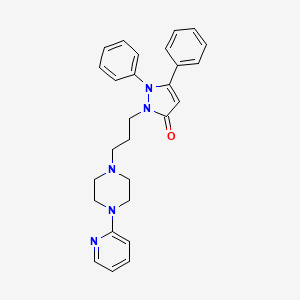

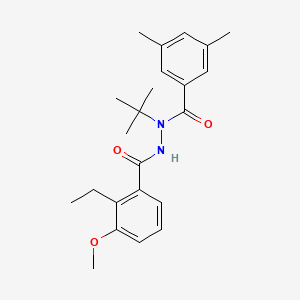

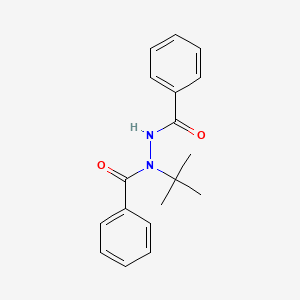

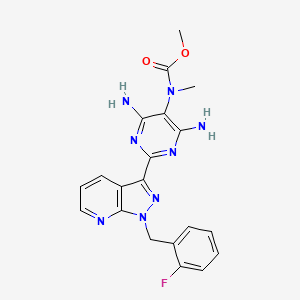

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXSNCNJFUAIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978109 | |

| Record name | Riociguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO). When NO binds to sGC, the enzyme catalyzes synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP). Intracellular cGMP plays an important role in regulating processes that influence vascular tone, proliferation, fibrosis and inflammation. Pulmonary hypertension is associated with endothelial dysfunction, impaired synthesis of nitric oxide and insufficient stimulation of the NO-sGC-cGMP pathway. Riociguat has a dual mode of action. It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding. Riociguat also directly stimulates sGC via a different binding site, independently of NO. Riociguat stimulates the NO-sGC-cGMP pathway and leads to increased generation of cGMP with subsequent vasodilation. | |

| Record name | Riociguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

625115-55-1 | |

| Record name | Riociguat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625115-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riociguat [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riociguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riociguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIOCIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of riociguat?

A1: Riociguat is a soluble guanylate cyclase (sGC) stimulator. [, , , , , ] It acts by directly stimulating sGC, an enzyme responsible for converting guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). [, , ] This stimulation enhances the nitric oxide (NO)-sGC-cGMP pathway, leading to increased intracellular cGMP levels. [, , , ]

Q2: What are the downstream effects of increased cGMP levels?

A2: Increased cGMP levels, mediated by riociguat, induce vasodilation, reduce vascular remodeling, and inhibit platelet aggregation. [, , , , ]

Q3: How does riociguat's mechanism differ from that of phosphodiesterase type 5 (PDE5) inhibitors like sildenafil?

A3: Both riociguat and PDE5 inhibitors ultimately increase cGMP levels, but through distinct mechanisms. Riociguat directly stimulates sGC to produce more cGMP, while PDE5 inhibitors block the degradation of cGMP by inhibiting the PDE5 enzyme. [, , ]

Q4: Does riociguat require nitric oxide (NO) for its activity?

A4: Riociguat exhibits a dual mode of action. It can stimulate sGC independently of NO but also sensitizes sGC to endogenous NO, thereby enhancing cGMP production even at low NO levels. [, ]

Q5: What is the molecular formula and weight of riociguat?

A5: The provided research papers do not explicitly state the molecular formula and weight of riociguat.

Q6: Is there any spectroscopic data available for riociguat?

A6: The research papers provided do not include spectroscopic data for riociguat.

Q7: How is riociguat absorbed and metabolized?

A7: Riociguat is administered orally and exhibits good bioavailability. [, , ] It is primarily metabolized in the liver, mainly via cytochrome P450 (CYP) enzymes, particularly CYP1A1, to its primary metabolite, M1. [, , , , ]

Q8: Does smoking affect the pharmacokinetics of riociguat?

A8: Yes, smoking significantly increases the clearance of riociguat due to the induction of CYP1A1 by polycyclic aromatic hydrocarbons found in tobacco smoke. [, , , ] This leads to lower riociguat exposure in smokers compared with nonsmokers.

Q9: Does hepatic impairment affect riociguat pharmacokinetics?

A9: Moderate hepatic impairment (Child-Pugh B) is associated with increased riociguat exposure due to reduced clearance of its metabolite M1. [] Mild hepatic impairment (Child-Pugh A) has a lesser impact on riociguat pharmacokinetics.

Q10: Are there any known drug interactions with riociguat?

A10: Yes, riociguat interacts with several drugs. [, , ]

- CYP Inhibitors: Strong CYP inhibitors like ketoconazole can significantly increase riociguat exposure, and coadministration should be approached with caution due to the risk of hypotension. [, ]

- CYP Inducers: Coadministration with CYP inducers may decrease riociguat exposure. [, ]

- Antacids: Antacids can reduce riociguat bioavailability due to increased gastric pH, and it is recommended to avoid their administration within an hour of taking riociguat. []

- Other Interactions: Riociguat may interact with other medications, and careful consideration of potential interactions is crucial. [, , ]

Q11: Has riociguat demonstrated efficacy in preclinical models of pulmonary hypertension?

A11: Yes, riociguat has shown promising results in preclinical animal models of pulmonary hypertension, improving pulmonary hemodynamics and reducing right ventricular hypertrophy. [, ]

Q12: What were the primary findings of the PATENT-1 and CHEST-1 trials?

A12: PATENT-1 and CHEST-1 were large, randomized, placebo-controlled phase III trials that investigated the efficacy and safety of riociguat in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), respectively. [, , , ] Both trials demonstrated that riociguat significantly improved exercise capacity, as measured by the 6-minute walk distance test (6MWD), and other clinical outcomes compared with placebo. [, , , ]

Q13: Has riociguat been studied in patients with pulmonary hypertension associated with connective tissue disease (PAH-CTD)?

A13: Yes, subgroup analyses from the PATENT trials indicated that riociguat improved exercise capacity and hemodynamic parameters in patients with PAH-CTD, similar to the overall study population. []

Q14: What about riociguat's efficacy in PAH associated with congenital heart disease (PAH-CHD)?

A14: Subgroup analyses from the PATENT studies suggest that riociguat is effective in improving exercise capacity and hemodynamic measures in patients with PAH-CHD. []

Q15: What were the key findings of the RISE-SSc trial in patients with early diffuse cutaneous systemic sclerosis (dcSSc)?

A15: RISE-SSc was a phase IIb trial evaluating riociguat in patients with early dcSSc. [, ] While the primary endpoint (change in modified Rodnan skin score) was not met, some secondary and exploratory analyses suggested potential benefits of riociguat, warranting further investigation in future trials. []

Q16: Did riociguat show benefits in a trial involving patients with pulmonary hypertension associated with idiopathic interstitial pneumonia (IIP)?

A16: The RISE-IIP trial, investigating riociguat in PH-IIP, was stopped early due to safety concerns, including increased serious adverse events and mortality in the riociguat group. [] The study did not demonstrate efficacy for riociguat in this patient population.

Q17: Was there evidence of target engagement for riociguat in clinical trials?

A17: Yes, studies have shown that riociguat treatment leads to a significant increase in plasma cGMP levels, confirming target engagement with the NO-sGC-cGMP pathway. []

Q18: Were any potential biomarkers identified in the RISE-SSc trial that might predict response to riociguat?

A18: The RISE-SSc trial suggested that elevated baseline levels of serum soluble platelet endothelial cell adhesion molecule-1 (sPECAM-1) and the presence of alpha-smooth muscle actin (αSMA)-positive cells in skin biopsies were associated with a greater reduction in skin fibrosis with riociguat treatment. [] These findings warrant further validation in future studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。